Cas no 958778-08-0 (quinolin-4-ylglycine)

quinolin-4-ylglycine Chemical and Physical Properties
Names and Identifiers
-
- 4-Acetoxyaminoquinoline
- 2-(quinolin-4-ylamino)acetic acid
- Glycine, N-4-quinolinyl-
- 4-Hydroxyaminoquinoline-monoacetate
- quinolin-4-ylglycine
-
- Inchi: 1S/C11H10N2O2/c14-11(15)7-13-10-5-6-12-9-4-2-1-3-8(9)10/h1-6H,7H2,(H,12,13)(H,14,15)
- InChI Key: UJVVTNYYIPMEAP-UHFFFAOYSA-N
- SMILES: OC(CNC1C=CN=C2C=CC=CC=12)=O
- BRN: 4679455
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 233
- XLogP3: 0.5
- Topological Polar Surface Area: 62.2
quinolin-4-ylglycine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1902-0033-2.5g |
quinolin-4-ylglycine |
958778-08-0 | 95%+ | 2.5g |
$932.0 | 2023-09-07 | |
Life Chemicals | F1902-0033-5g |
quinolin-4-ylglycine |
958778-08-0 | 95%+ | 5g |
$1398.0 | 2023-09-07 | |
TRC | Q308521-1g |
Quinolin-4-ylglycine |
958778-08-0 | 1g |
$ 660.00 | 2022-06-03 | ||
Life Chemicals | F1902-0033-1g |
quinolin-4-ylglycine |
958778-08-0 | 95%+ | 1g |
$466.0 | 2023-09-07 | |
TRC | Q308521-500mg |
Quinolin-4-ylglycine |
958778-08-0 | 500mg |
$ 435.00 | 2022-06-03 | ||
Life Chemicals | F1902-0033-10g |
quinolin-4-ylglycine |
958778-08-0 | 95%+ | 10g |
$1957.0 | 2023-09-07 | |
Life Chemicals | F1902-0033-0.25g |
quinolin-4-ylglycine |
958778-08-0 | 95%+ | 0.25g |
$419.0 | 2023-09-07 | |
TRC | Q308521-100mg |
Quinolin-4-ylglycine |
958778-08-0 | 100mg |
$ 115.00 | 2022-06-03 | ||
Life Chemicals | F1902-0033-0.5g |
quinolin-4-ylglycine |
958778-08-0 | 95%+ | 0.5g |
$442.0 | 2023-09-07 |
quinolin-4-ylglycine Related Literature
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
Additional information on quinolin-4-ylglycine
Quinolin-4-ylglycine (CAS No. 958778-08-0): A Comprehensive Overview in Modern Chemical Biology
Quinolin-4-ylglycine, identified by the chemical identifier CAS No. 958778-08-0, represents a significant compound in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its quinoline core and glycine moiety, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The structural integrity of quinolin-4-ylglycine positions it as a versatile scaffold for designing novel bioactive molecules.
The quinoline moiety, a well-documented pharmacophore, is renowned for its presence in numerous pharmacologically active compounds. Its ability to interact with biological targets such as enzymes and receptors makes it an invaluable component in medicinal chemistry. In contrast, the incorporation of glycine, an amino acid with a simple yet functional structure, enhances the solubility and bioavailability of the compound, making it more amenable to biological studies.
Recent advancements in synthetic chemistry have facilitated the efficient preparation of quinolin-4-ylglycine, enabling researchers to explore its pharmacological properties with greater precision. The synthesis typically involves multi-step reactions that carefully construct the quinoline ring system followed by the attachment of the glycine residue. These synthetic methodologies have been refined to ensure high yields and purity, which are critical for subsequent biological evaluation.
In the context of modern drug discovery, quinolin-4-ylglycine has been investigated for its potential role in modulating various biological pathways. Studies have highlighted its interaction with enzymes involved in inflammation and oxidative stress, suggesting its therapeutic relevance in conditions such as neurodegenerative diseases and chronic inflammation. The quinoline moiety's ability to penetrate the blood-brain barrier further enhances its appeal as a candidate for central nervous system (CNS) therapies.
Moreover, the structural flexibility of quinolin-4-ylglycine allows for modifications that can fine-tune its pharmacological profile. Researchers have explored derivatives of this compound by introducing various substituents into the quinoline ring or altering the glycine moiety. These modifications have led to the identification of analogs with enhanced potency, selectivity, and reduced toxicity. Such findings underscore the importance of structure-activity relationships (SAR) in optimizing lead compounds for clinical development.
The integration of computational methods has further accelerated the discovery process for quinolin-4-ylglycine. Molecular modeling techniques enable researchers to predict binding affinities and interactions with biological targets, thereby guiding experimental design. Additionally, virtual screening has been employed to identify potential drug candidates from large libraries of compounds, including derivatives of quinolin-4-ylglycine. These computational approaches have significantly reduced the time and cost associated with traditional high-throughput screening methods.
Preclinical studies have provided valuable insights into the pharmacokinetic and pharmacodynamic properties of quinolin-4-ylglycine. Pharmacokinetic assessments have revealed favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for evaluating drug candidate suitability. Pharmacodynamic studies have demonstrated promising effects on target enzymes and pathways, reinforcing its therapeutic potential. These preclinical findings have laid a solid foundation for advancing quinolin-4-ylglycine into clinical trials.
The future direction of research on quinolin-4-ylglycine is likely to focus on translating preclinical successes into clinical applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovative therapeutic strategies. Furthermore, interdisciplinary approaches combining chemistry, biology, and medicine will be instrumental in unraveling the full potential of this compound. As our understanding of disease mechanisms evolves, so too will our capacity to harness molecules like quinolin-4-ylglycine for therapeutic benefit.
In conclusion, CAS No. 958778-08-0, corresponding to quinolin-4-ylglycine, stands as a testament to the ongoing progress in chemical biology and pharmaceutical innovation. Its unique structural features and promising biological activities position it as a compelling candidate for further exploration. With continued research and development efforts, this compound holds great promise for addressing unmet medical needs and improving patient outcomes.
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